N2-cyclopropylpyrimidine-2,4-diamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H10N4 |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-N-cyclopropylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C7H10N4/c8-6-3-4-9-7(11-6)10-5-1-2-5/h3-5H,1-2H2,(H3,8,9,10,11) |
InChI Key |
MGFVSWDKXYPUFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC=CC(=N2)N |
Origin of Product |
United States |
Structure Activity Relationship Sar and Structural Biology of N2 Cyclopropylpyrimidine 2,4 Diamine Derivatives
General Principles of SAR in Pyrimidine-2,4-diamines
The pyrimidine (B1678525) ring is a fundamental scaffold in numerous biologically active molecules, including components of nucleic acids and various therapeutic agents. researchgate.netnih.gov Its derivatives have demonstrated a wide array of pharmacological activities, such as anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.gov The biological profile of a pyrimidine derivative is profoundly influenced by the nature and position of the substituents attached to the core ring. nih.gov
Key SAR principles for pyrimidine-2,4-diamines include:
Substitution Positions: The N2, N4, C5, and C6 positions on the pyrimidine-2,4-diamine scaffold are common points for chemical modification. Alterations at these sites can dramatically change the compound's biological effects.
Nature of Substituents: The introduction of different functional groups (e.g., alkyl, aryl, amino, halogen) impacts the molecule's electronic properties, lipophilicity, and steric profile. These factors are critical for target interaction. For instance, electron-donating or electron-withdrawing groups on an attached phenyl ring can modulate the binding affinity.
Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring and in the amino substituents often act as hydrogen bond donors or acceptors, forming crucial interactions with amino acid residues in the active site of a target protein.
The pyrimidine-2,4-diamine structure serves as a versatile template for drug design, allowing for systematic modifications to optimize potency and selectivity for a desired biological target. researchgate.netnih.gov
Impact of N2-Cyclopropyl Substitution on Receptor Binding Affinity and Biological Activity
The substituent at the N2 position plays a pivotal role in modulating the pharmacological activity of pyrimidine-based compounds. While direct SAR studies on N2-cyclopropylpyrimidine-2,4-diamine are limited in publicly accessible literature, valuable insights can be drawn from studies on related scaffolds where the N2 position has been systematically modified.
A study on a series of potent and selective CCK(1) receptor antagonists based on a perhydropyrido[1,2-c]pyrimidine scaffold revealed the critical importance of the N2-substituent's characteristics. nih.gov Researchers replaced a benzyl (B1604629) group at the N2 position with various other moieties, including methyl, cyclohexyl, and substituted aromatic groups, to establish clear structure-activity relationships. nih.gov
The findings suggest that the lipophilic character and the specific spatial orientation of the group at the N2-position are crucial for potent and selective binding to the target receptor. nih.gov The cyclopropyl (B3062369) group, being a small, rigid, and lipophilic moiety, fits these criteria. Its rigidity can help lock the molecule into a favorable conformation for binding, potentially reducing the entropic penalty upon interaction with the receptor and thereby enhancing affinity.
In the aforementioned study, replacing the N2-benzyl group with a cyclohexyl group resulted in a more potent and selective antagonist. nih.gov This highlights that a non-aromatic, lipophilic ring can be highly favorable. The cyclopropyl group shares these characteristics but with a more constrained three-dimensional structure. This specific conformation can be advantageous for fitting into certain binding pockets while being disadvantageous for others, making it a key determinant of both affinity and selectivity.
| N2-Substituent | Key Properties | Observed Impact on Activity (in CCK(1) Antagonist Study nih.gov) |
|---|---|---|
| Benzyl | Aromatic, Lipophilic, Flexible | Lead Compound (High Potency) |
| Methyl | Small, Aliphatic | Referenced as a modification |
| Cyclohexyl | Non-aromatic, Lipophilic, Conformationally flexible | Increased Potency and Selectivity |
| (2S)-1-Naphthyl | Bulky, Aromatic, Lipophilic | Increased Potency and Selectivity |
This data illustrates that tuning the lipophilicity and steric bulk at the N2 position is a valid strategy for optimizing receptor binding and biological activity. The unique profile of the cyclopropyl group makes it a valuable substituent in this context.
Rational Design and Molecular Optimization Strategies for Enhanced Activity
Rational drug design leverages the understanding of a biological target's structure and its interaction with ligands to create more potent and selective inhibitors. For pyrimidine-2,4-diamine derivatives, these strategies are crucial for molecular optimization.
Key approaches include:
Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target protein (e.g., a kinase) is known, researchers can use this information to design molecules that fit precisely into the active site. This involves analyzing hydrogen bond interactions, hydrophobic pockets, and potential steric clashes to guide the synthesis of new derivatives.
Scaffold Hopping: This strategy involves replacing the central pyrimidine-2,4-diamine core with a different chemical scaffold while retaining the key pharmacophoric features responsible for biological activity. This can lead to compounds with improved properties, such as better pharmacokinetics or novel intellectual property. nih.gov
Computational Chemistry: Techniques such as 3D molecular similarity and electrostatic complementary methods can guide the design of new analogs. nih.gov These methods help in identifying novel molecules that mimic the shape and electronic properties of a known active compound, leading to a significant boost in potency. nih.gov
Regenerative Cyclization: Novel synthetic concepts, such as regenerative cyclization starting from diamines, can provide access to new classes of N-heterocyclic compounds that have not been synthesized before, expanding the chemical space for drug discovery. nih.govresearchgate.net
These design strategies have been successfully used to develop potent inhibitors for various targets, transforming initial hits into clinical candidates. nih.gov
Structural Determinants for Target Selectivity
Achieving selectivity for a specific biological target over others, especially within a family of related proteins like kinases, is a major challenge in drug development. For pyrimidine-2,4-diamine derivatives, subtle structural modifications can lead to significant changes in selectivity.
For example, in the development of Cyclin-Dependent Kinase (CDK) inhibitors, achieving selectivity for CDK9 over the structurally similar CDK2 is often a key objective. A study on N2,N4-disubstituted pyrimidine-2,4-diamines found that the incorporation of a methyl group at a specific position on one of the aryl substituents resulted in a moderate but significant 18-fold increase in selectivity for CDK9 over CDK2. nih.gov This suggests that even minor modifications can exploit small differences in the topology of the ATP-binding sites of different kinases.
Similarly, the study on CCK(1) receptor antagonists demonstrated that the nature of the N2-substituent was a primary determinant of selectivity. The replacement of a benzyl group with a cyclohexyl or a (2S)-1-naphthyl group enhanced not only potency but also selectivity for the CCK(1) receptor subtype. nih.gov This indicates that the size, shape, and lipophilicity of the N2-substituent are critical for differentiating between closely related receptor subtypes. The rigidity and specific conformation of an N2-cyclopropyl group could therefore be exploited to achieve high target selectivity.
Computational Insights into Structure-Activity Relationships
Computational modeling is an indispensable tool for understanding and predicting the SAR of pyrimidine-2,4-diamine derivatives. Molecular docking, in particular, provides valuable insights into how these molecules bind to their target proteins.
Docking studies can:
Predict Binding Modes: Simulations can place a ligand like an this compound derivative into the active site of a target protein, predicting its most likely binding orientation. nih.govnih.gov
Identify Key Interactions: These models can reveal specific intermolecular interactions, such as hydrogen bonds with key amino acid residues (e.g., with the hinge region of a kinase) and hydrophobic interactions within the binding pocket. nih.gov
Rationalize SAR Data: Computational results can explain why certain structural modifications lead to increased or decreased activity. For instance, a docking study might show that a bulky substituent causes a steric clash, while a smaller one fits perfectly.
Guide Further Optimization: By understanding the binding mode of a potent compound, researchers can identify positions on the molecule where modifications are likely to improve affinity or selectivity, providing clear guidance for future synthetic efforts. nih.gov
When combined with experimental data from enzyme kinetics studies, molecular docking provides a powerful, holistic view of the inhibitor's mechanism of action, accelerating the design-synthesize-test cycle in drug discovery. nih.gov
Molecular Mechanisms of Pharmacological Action of N2 Cyclopropylpyrimidine 2,4 Diamine Derivatives
Target Identification and Validation
The therapeutic potential of N2-cyclopropylpyrimidine-2,4-diamine derivatives stems from their ability to interact with and modulate the activity of several crucial biological targets. The identification of these targets is often achieved through a combination of pharmacophore modeling, high-throughput screening, and structure-activity relationship (SAR) studies. The validation of these targets is subsequently confirmed by observing the compound's effects in cellular and in vivo models.
Key validated targets for this class of compounds include:
Kinases: The pyrimidine (B1678525) scaffold is recognized as a "privileged" structure for kinase inhibitors, as it can mimic the hydrogen bonding pattern of the adenine base in ATP, allowing it to bind effectively within the ATP-binding pocket of various kinases. Targets include Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), FMS-like Tyrosine Kinase 3 (FLT3), and Axl kinase, which are pivotal in cell cycle regulation, immune response, and cancer progression.
Dihydrofolate Reductase (DHFR): This enzyme is essential for the synthesis of nucleic acids and amino acids. The 2,4-diaminopyrimidine (B92962) structure is a classic pharmacophore for DHFR inhibitors, making these derivatives potent antimicrobial and antiprotozoal agents. acs.orgnih.gov
Plasmodial Kinases: In the context of antimalarial drug discovery, protein kinases in Plasmodium falciparum have been identified as critical targets for 2,4-diaminopyrimidine-based compounds.
The validation of these targets is demonstrated by the potent biological responses elicited by the derivatives, such as cell cycle arrest in cancer cell lines, suppression of inflammatory signaling pathways, and inhibition of pathogen replication. nih.govnih.gov
Enzyme Inhibition Mechanisms
The primary pharmacological mechanism of this compound derivatives is the inhibition of enzyme function. By competitively or non-competitively binding to the active site or allosteric sites of target enzymes, these compounds disrupt essential metabolic and signaling pathways.
Derivatives of 2,4-diaminopyrimidine are well-established inhibitors of Dihydrofolate Reductase (DHFR), an enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate. acs.orgacs.org Tetrahydrofolate is a vital cofactor in the synthesis of purines, thymidylate, and certain amino acids, making it indispensable for cell proliferation and survival. nih.gov
The inhibitory mechanism is based on the structural similarity of the 2,4-diaminopyrimidine core to the pteridine ring of the natural substrate, dihydrofolate. This allows the inhibitor to bind with high affinity to the active site of DHFR, blocking substrate access and halting the folate metabolic pathway. acs.org This mode of action is the basis for the antibacterial activity of drugs like Trimethoprim and the antimalarial effects of Pyrimethamine. acs.orgbiointerfaceresearch.com Research has focused on designing novel derivatives with high selectivity for microbial or protozoal DHFR over the human ortholog to minimize host toxicity. For instance, certain 5-[(phenethylamino)methyl]pyrimidine-2,4-diamines have shown promising inhibitory activity against both wild-type and mutant strains of P. falciparum DHFR (PfDHFR). researchgate.netresearchgate.net
Table 1: Inhibition of Dihydrofolate Reductase (DHFR) by Pyrimidine-2,4-diamine Derivatives
| Compound Class | Target Enzyme | Inhibition Constant (Ki) | Reference |
|---|---|---|---|
| 5-[(phenethylamino)methyl]pyrimidine-2,4-diamines | Wild-Type PfDHFR | 1.3–243 nM | researchgate.netresearchgate.net |
| 5-[(phenethylamino)methyl]pyrimidine-2,4-diamines | Quadruple Mutant PfDHFR | 13–208 nM | researchgate.netresearchgate.net |
Janus kinases are a family of intracellular, non-receptor tyrosine kinases that mediate signaling from cytokine receptors. mdpi.com JAK3, in particular, is primarily expressed in hematopoietic cells and plays a crucial role in immune system development and function. Selective inhibition of JAK3 is a key strategy for treating autoimmune disorders such as rheumatoid arthritis. nih.gov
This compound derivatives have been developed as potent and selective JAK3 inhibitors. nih.gov These compounds function as ATP-competitive inhibitors, binding to the kinase domain of JAK3 and preventing the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins. This blockade of the JAK/STAT signaling pathway effectively suppresses the proliferation and activation of immune cells. mdpi.com The design of these inhibitors often involves optimizing substituents on the pyrimidine core to achieve high selectivity for JAK3 over other JAK isoforms (JAK1, JAK2, and TYK2), thereby reducing the risk of off-target effects. nih.gov
The versatility of the 2,4-diaminopyrimidine scaffold allows for its adaptation to target a broad spectrum of kinases beyond the JAK family.
CDK2/CDK9 Inhibition: Cyclin-dependent kinases are fundamental regulators of the cell cycle and gene transcription. nih.govresearchgate.net CDK2 is critical for the G1-S phase transition, while CDK9 is a key component of the positive transcription elongation factor b (P-TEFb). nih.gov Several N2,N4-disubstituted pyrimidine-2,4-diamines have been identified as potent dual inhibitors of CDK2 and CDK9. nih.govnih.gov By inhibiting these kinases, the compounds can induce cell cycle arrest, typically in the G2/M phase, and inhibit tumor cell proliferation. nih.govnih.gov
FLT3 and Axl Kinase Inhibition: FMS-like Tyrosine Kinase 3 (FLT3) is a clinically validated target in acute myeloid leukemia (AML), where activating mutations are common. nih.govnih.gov Axl is a receptor tyrosine kinase implicated in cancer progression, metastasis, and drug resistance. nih.gov Pyrimidine-2,4-diamine derivatives have been designed as potent inhibitors of both FLT3 and Axl. nih.govnih.govbiointerfaceresearch.com These inhibitors target the ATP-binding site, blocking downstream signaling pathways and leading to reduced proliferation and survival of cancer cells. Some derivatives have shown efficacy against clinically relevant drug-resistant FLT3 mutants. acs.org
Table 2: Inhibition of Various Kinases by Pyrimidine-2,4-diamine Derivatives
| Compound Class/Example | Target Kinase | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| N2,N4-disubstituted pyrimidine-2,4-diamine (Compound 3g) | CDK2 | 83 nM | nih.gov |
| N2,N4-disubstituted pyrimidine-2,4-diamine (Compound 3c) | CDK9 | 65 nM | nih.gov |
| Pyrimidine-4,6-diamine (Compound 13a) | FLT3 | 13.9 nM | nih.gov |
| Pyrimidine-2,4-diamine (Compound 7r) | FLT3 | 7.82 nM | nih.gov |
| 2,4-diaminopyrimidine (Compound B6) | PAK4 | 5.9 nM | nih.gov |
The primary mechanism of action for this compound derivatives against bacteria is the inhibition of bacterial DHFR. acs.org As detailed in section 4.2.1, this inhibition disrupts the folate pathway, leading to a bacteriostatic or bactericidal effect by preventing the synthesis of DNA, RNA, and proteins. acs.org The clinical utility of this mechanism is exemplified by Trimethoprim. Current research aims to develop novel derivatives that can overcome existing resistance mechanisms and are effective against challenging pathogens, including nontuberculous mycobacteria like Mycobacterium avium and Mycobacterium abscessus. acs.org
In the fight against malaria, targeting essential Plasmodium falciparum protein kinases represents a promising strategy to combat drug resistance. nih.gov Essential plasmodial kinases such as Glycogen Synthase Kinase-3 (PfGSK3) and PfPK6 have been identified as novel drug targets. nih.govacs.org
Researchers have discovered that 2,4,5-trisubstituted pyrimidines can act as dual inhibitors of both PfGSK3 and PfPK6. nih.govacs.org For example, compound 23e, a 2,4,5-trisubstituted pyrimidine, demonstrated potent inhibition of both kinases with IC50 values of 97 nM for PfGSK3 and 8 nM for PfPK6. nih.gov This multi-target approach could be advantageous in antimalarial therapy by potentially reducing the likelihood of the parasite developing resistance. acs.org Furthermore, SAR studies on 2,4-dianilinopyrimidines have shown that a cyclopropyl (B3062369) group is an ideal substituent for inhibiting other plasmodial kinases like PfARK1 and PfNEK3, highlighting the importance of the N2-cyclopropyl moiety for activity against specific parasitic kinases. acs.orgnih.gov
Receptor Antagonism and Modulation
A significant pharmacological action of certain diaminopyrimidine derivatives is their potent and selective antagonism of P2X3 and P2X2/3 purinergic receptors. These receptors are ATP-gated ion channels predominantly located on nociceptive sensory neurons, playing a crucial role in pain signaling. nih.govnih.gov
Research has focused on characterizing diaminopyrimidine compounds for their activity at these ionotropic purinergic receptors. nih.gov In vitro studies utilizing fluorescence-based calcium imaging and whole-cell patch clamp electrophysiology have demonstrated that these compounds can effectively block agonist-induced increases in cytosolic calcium concentration and ion current flow in cell lines expressing human P2X3 or P2X2/3 receptors. nih.gov
One representative diaminopyrimidine, referred to as Compound A, was shown to potently block human P2X3 and P2X2/3 receptors while exhibiting high selectivity against other P2X subtypes. nih.gov The antagonist effect was confirmed to be reversible through electrophysiological recordings. nih.gov The potency and selectivity of this compound class highlight their potential for validating P2X3-containing receptors as therapeutic targets for inflammatory and neuropathic pain disorders. nih.govnih.gov
Table 1: Antagonist Potency (pIC₅₀) of Diaminopyrimidine Compound A at Human P2X Receptors
| Receptor Subtype | pIC₅₀ |
|---|---|
| P2X3 | 7.39 |
| P2X2/3 | 6.68 |
| P2X1 | < 4.7 |
| P2X2 | < 4.7 |
| P2X4 | < 4.7 |
| P2X7 | < 4.7 |
Data sourced from Ballini et al. (2011). nih.gov
Cellular Pathway Interventions
Derivatives of N2,N4-disubstituted pyrimidine-2,4-diamine have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are serine-threonine kinases essential for controlling cell cycle transitions. nih.gov Specifically, these compounds have shown significant inhibitory activity against CDK2/cyclin A and CDK9/cyclin T1 complexes. nih.govrsc.org
The inhibition of these key cell cycle regulators disrupts the normal progression of cell division. Flow cytometry analysis performed on human triple-negative breast cancer cells (MDA-MB-231) treated with potent N2,N4-disubstituted pyrimidine-2,4-diamine derivatives revealed that the compounds induce cell cycle arrest at the G2/M phase. nih.govrsc.org This blockage at the onset of mitosis suggests that the compounds target proteins critical for this phase transition. nih.gov While CDK2 is primarily associated with the G1/S transition, the observed G2/M arrest may indicate that these compounds act as pan-CDK inhibitors, affecting multiple CDKs involved in cell growth. nih.gov
Table 2: Inhibitory Activity of Potent N2,N4-disubstituted pyrimidine-2,4-diamine Derivatives Against CDKs
| Compound | Target CDK/cyclin Complex | IC₅₀ (nM) |
|---|---|---|
| 3g | CDK2/cyclin A | 83 |
| 3c | CDK9/cyclin T1 | 65 |
Data sourced from Luo et al. (2018). nih.gov
The pyrimidine-2,4-diamine scaffold is a privileged structure found in inhibitors of a variety of protein kinases that drive cell proliferation. nih.gov Certain derivatives function as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a critical role in the development and proliferation of hematopoietic stem cells. researchgate.net
Mutations that cause constitutive activation of FLT3 lead to the uncontrolled proliferation of leukemic cells. This activation triggers several downstream signaling cascades, including the RAS, SRC, and STAT5 pathways, which are central to cell survival and proliferation. researchgate.net By inhibiting FLT3, diaminopyrimidine derivatives block its autophosphorylation, thereby preventing the activation of these crucial downstream pathways. researchgate.net This mechanism effectively halts the oncogenic signals that drive malignant cell growth in certain hematological cancers like acute myelogenous leukemia (AML). researchgate.netumn.edu The pyrimidine scaffold has also been noted in inhibitors of other kinases involved in proliferation, such as PI3K. nih.gov
In addition to halting cell cycle progression, certain pyrimidine-2,4-diamine derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. The inhibition of key survival kinases, such as CDK6 and CDK9, by these compounds leads to the suppression of downstream signaling pathways that promote cell survival. nih.gov
Studies on 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives demonstrated that these dual CDK6/9 inhibitors effectively suppress cancer cell proliferation by inducing cellular apoptosis. nih.gov The mechanism by which general FLT3 inhibitors compromise leukemogenic activity also involves the inhibition of anti-apoptotic signals. researchgate.net Furthermore, related heterocyclic compounds containing the pyrimidine structure have been shown to activate apoptosis by upregulating the expression of pro-apoptotic genes like Bax and caspases (caspase-3, -8, -9) while downregulating the expression of the anti-apoptotic gene Bcl-2. nih.gov This shift in the balance of apoptotic regulators ultimately commits the cancer cell to a pathway of self-destruction.
Preclinical Investigations and Translational Research Avenues for N2 Cyclopropylpyrimidine 2,4 Diamine Derivatives
In Vitro Pharmacological Profiling
The in vitro pharmacological assessment of N2,N4-disubstituted pyrimidine-2,4-diamine derivatives has revealed a range of biological activities, primarily centered on anticancer and antimicrobial effects. These studies are crucial for elucidating the mechanisms of action and identifying promising candidates for further development.
Enzyme Activity Assays
A significant area of investigation for pyrimidine-2,4-diamine derivatives has been their ability to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.gov A series of novel N2,N4-disubstituted pyrimidine-2,4-diamines were designed and synthesized to explore their structure-activity relationship as CDK2 and CDK9 inhibitors. nih.govnih.gov The results from these enzymatic assays demonstrated that many of these compounds exhibit potent inhibitory activity against both CDK2/cyclin A and CDK9/cyclin T1. nih.govnih.gov
For instance, in one study, twenty-one of the twenty-four synthesized compounds showed significant inhibitory effects on both CDK2 and CDK9. nih.gov The most potent inhibitors, compounds 3g and 3c, displayed IC50 values of 83 nM and 65 nM against CDK2 and CDK9, respectively. nih.gov These findings highlight the potential of the pyrimidine-2,4-diamine scaffold as a foundation for the development of potent CDK inhibitors.
Cell-Based Assays for Proliferation and Viability
Consistent with their enzymatic activity, N2,N4-disubstituted pyrimidine-2,4-diamine derivatives have demonstrated significant antiproliferative effects in various cancer cell lines. nih.govnih.gov Cell-based assays are instrumental in determining the cytotoxic and cytostatic effects of these compounds.
A study investigating a series of pyrimidine-2,4-diamine analogues showed that the active compound Y18 significantly inhibited the proliferation of colorectal cancer (CRC) HCT116 cells and non-small cell lung cancer (NSCLC) A549 cells. nih.gov This inhibition of cell proliferation is a critical indicator of potential anticancer efficacy. nih.gov Furthermore, most of the synthesized compounds in another study displayed significant inhibition against a panel of tumor cell lines in the Sulforhodamine B (SRB) assay, with notable activity against the triple-negative breast cancer (TNBC) cell line MDA-MB-231. nih.govnih.gov
| Compound | Cell Line | Assay Type | Observed Effect | Reference |
|---|---|---|---|---|
| Y18 | HCT116 (Colorectal Cancer) | Proliferation Assay | Significant inhibition of cell proliferation | nih.gov |
| Y18 | A549 (Non-Small Cell Lung Cancer) | Proliferation Assay | Significant inhibition of cell proliferation | nih.gov |
| Series of N2,N4-disubstituted pyrimidine-2,4-diamines | MDA-MB-231 (Triple-Negative Breast Cancer) | SRB Assay | Significant inhibition of cell growth | nih.govnih.gov |
Cellular Cycle Analysis
To understand the antiproliferative mechanisms of these compounds, cellular cycle analysis is often performed. This technique helps to identify at which stage of the cell cycle the compounds exert their effects. nih.gov
Flow cytometry analysis of MDA-MB-231 cells treated with potent N2,N4-disubstituted pyrimidine-2,4-diamine derivatives, such as compounds 2a, 2d, and 3b, revealed that these compounds induced cell cycle arrest in the G2/M phase. nih.govnih.govrsc.org This G2/M arrest suggests that the compounds may target proteins that are critical for the onset of mitosis. nih.gov Such disruptions to the normal progression of the cell cycle can ultimately lead to apoptosis in cancer cells. nih.gov The active compound Y18 from another study was also found to induce robust cell cycle arrest, contributing to its anticancer activity. nih.gov
Antimicrobial Efficacy Assessments
Beyond their anticancer properties, some pyrimidine (B1678525) derivatives have been evaluated for their antimicrobial efficacy. A series of novel pyrimidine and pyrimidopyrimidine analogs were tested for their activity against a panel of microorganisms. researchgate.net
The antimicrobial screening included two Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis), one Gram-negative bacterium (Escherichia coli), and two fungi (Candida albicans and Aspergillus flavus). researchgate.net Several of the synthesized compounds exhibited excellent antimicrobial activities when compared to the reference drugs ampicillin (B1664943) and clotrimazole. researchgate.net This suggests that the pyrimidine scaffold could be a versatile platform for the development of new antimicrobial agents.
| Microorganism | Type | Observed Effect | Reference |
|---|---|---|---|
| Staphylococcus aureus | Gram-positive bacteria | Inhibition by some pyrimidine derivatives | researchgate.net |
| Bacillus subtilis | Gram-positive bacteria | Inhibition by some pyrimidine derivatives | researchgate.net |
| Escherichia coli | Gram-negative bacteria | Inhibition by some pyrimidine derivatives | researchgate.net |
| Candida albicans | Fungus | Inhibition by some pyrimidine derivatives | researchgate.net |
| Aspergillus flavus | Fungus | Inhibition by some pyrimidine derivatives | researchgate.net |
Kinase Selectivity Profiling
While potent inhibition of target kinases is desirable, selectivity is also a critical factor in drug development to minimize off-target effects. Kinase selectivity profiling of N2,N4-disubstituted pyrimidine-2,4-diamine derivatives has shown that some compounds can exhibit preferential inhibition of certain kinases.
In a study on CDK inhibitors, it was noted that the incorporation of a methyl group at a specific position in the molecule resulted in moderate subtype selectivity, with an approximately 18-fold preference for CDK9 over CDK2. nih.gov This finding suggests that structural modifications can be made to the pyrimidine-2,4-diamine scaffold to achieve greater selectivity for specific kinase targets. Further research into the kinase selectivity of these compounds is warranted to better understand their therapeutic potential and safety profile.
Advanced Research Areas and Future Directions for N2 Cyclopropylpyrimidine 2,4 Diamine
Development of Novel N2-cyclopropylpyrimidine-2,4-diamine Derivatives
The core structure of this compound serves as a versatile scaffold for the synthesis of new derivatives with improved biological activities. Researchers are actively exploring modifications at various positions of the pyrimidine (B1678525) ring to enhance target engagement and pharmacokinetic properties. For instance, the synthesis of novel 2,4-diaminopyrimidine (B92962) derivatives possessing triazolopiperazine or 1,4,8-triazaspiro[4.5]decan-3-one scaffolds has yielded compounds with potent antitumor activities. rsc.org Structure-activity relationship (SAR) studies are crucial in this process, guiding the rational design of next-generation compounds. These studies involve systematic modifications of the aromatic ring and the terminal aniline on the pyrimidine core to identify substitutions that enhance potency against cancer cell lines. rsc.org
Another approach involves the hybridization of the pyrimidine-2,4-diamine moiety with other pharmacologically active heterocycles. For example, the creation of indazol-pyrimidine hybrids has led to the discovery of compounds with significant antiproliferative activity against human cancer cell lines. mdpi.com The synthesis of these novel derivatives often involves multi-step reaction sequences, starting from commercially available precursors.
Below is a table summarizing examples of recently developed pyrimidine-2,4-diamine derivatives and their reported biological activities.
| Derivative Class | Scaffold Modification | Target/Activity | Reference |
| Triazolopiperazine Derivatives | Addition of a triazolopiperazine moiety | Antitumor | rsc.org |
| 1,4,8-triazaspiro[4.5]decan-3-one Derivatives | Incorporation of a spirocyclic system | Antitumor | rsc.org |
| Indazol-Pyrimidine Hybrids | Fusion with an indazole ring system | Antiproliferative | mdpi.com |
| 5-Aryl-6-substituted Pyrimidines | Substitution at the 5 and 6 positions | Anti-tubercular | researchgate.netmdpi.com |
Addressing Potential Resistance Mechanisms in Target Organisms or Pathways
The development of resistance is a significant challenge in the long-term efficacy of many therapeutic agents. For this compound and its derivatives, understanding and overcoming potential resistance mechanisms is a critical area of research. While specific resistance mechanisms to this particular compound are not yet extensively documented in the public domain, general mechanisms of drug resistance can be anticipated and studied. These can be broadly categorized as target-site resistance (TSR) and non-target-site resistance (NTSR). nih.gov
TSR often involves mutations in the gene encoding the target protein, which can alter the binding of the drug. nih.gov For pyrimidine-2,4-diamine derivatives that act as kinase inhibitors, mutations in the kinase domain can reduce binding affinity. NTSR mechanisms are more complex and can include reduced drug uptake, increased drug efflux, metabolic degradation of the compound, or activation of alternative signaling pathways. nih.gov Research in this area would involve generating resistant cell lines in vitro and using genomic and proteomic approaches to identify the molecular changes responsible for resistance. This knowledge can then be used to design new derivatives that can overcome these resistance mechanisms.
Exploration of Combination Therapy Strategies
To enhance therapeutic efficacy and combat potential resistance, this compound derivatives are being explored in combination with other therapeutic agents. The rationale behind combination therapy is to target multiple pathways involved in the disease process, leading to a synergistic or additive effect. For instance, a pyrimidine-2,4-diamine derivative could be combined with a standard-of-care chemotherapeutic agent, a targeted therapy acting on a different signaling pathway, or an immunotherapy agent.
The selection of combination partners is guided by the mechanism of action of the pyrimidine-2,4-diamine derivative. For derivatives that induce cell cycle arrest, combining them with drugs that target other phases of the cell cycle could be beneficial. rsc.org Similarly, for compounds that induce apoptosis, combination with agents that lower the apoptotic threshold could enhance cancer cell killing. rsc.org Preclinical studies are essential to evaluate the efficacy and potential toxicity of these combination regimens before they can be considered for clinical trials.
Bioavailability and Metabolic Stability Considerations in Lead Optimization
For any potential drug candidate, having favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability, is crucial for clinical success. During the lead optimization phase of drug development, medicinal chemists focus on modifying the chemical structure of this compound derivatives to improve these properties without compromising their biological activity.
One study on a series of pyrimidine-2,4-diamine analogues identified a compound, Y18, with a suitable half-life and an oral bioavailability of 16.27%. nih.gov This study also showed that Y18 had limited inhibitory activity on major cytochrome P450 (CYP) isoforms, which is a desirable characteristic as it reduces the potential for drug-drug interactions. nih.gov Strategies to improve bioavailability can include modifying the lipophilicity of the molecule, introducing polar groups to enhance solubility, or designing prodrugs that are converted to the active compound in the body. Metabolic stability is often improved by identifying and blocking sites of metabolic degradation, such as by introducing fluorine atoms or other metabolically robust groups.
The table below illustrates key pharmacokinetic parameters considered during lead optimization.
| Parameter | Description | Importance |
| Oral Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Determines the feasibility of oral administration. |
| Metabolic Stability | The resistance of a compound to biotransformation by metabolic enzymes. | A longer half-life can allow for less frequent dosing. |
| CYP Inhibition | The inhibition of cytochrome P450 enzymes. | Low inhibition potential reduces the risk of drug-drug interactions. |
| Solubility | The ability of a compound to dissolve in a solvent. | Crucial for absorption from the gastrointestinal tract. |
| Permeability | The ability of a compound to pass through biological membranes. | Essential for absorption and distribution to target tissues. |
Identification of Novel Therapeutic Targets for Pyrimidine-2,4-diamines
The pyrimidine-2,4-diamine scaffold has demonstrated activity against a diverse range of biological targets, highlighting its potential as a privileged structure in drug discovery. While much of the focus has been on its anticancer properties through the inhibition of various kinases, research is ongoing to identify novel therapeutic targets for this class of compounds.
For example, certain pyrimidine-2,4-diamine derivatives have been identified as potent inhibitors of G-protein coupled tube-spermatogenesis associated 1 (GTSE1), a protein overexpressed in several cancers. nih.gov Other derivatives have shown promise as dual inhibitors of BRD4 and PLK1, two important targets in oncology. nih.gov In the field of infectious diseases, 2,4-diaminopyrimidine derivatives have been investigated as inhibitors of dihydrofolate reductase (DHFR) in Mycobacterium tuberculosis, the causative agent of tuberculosis. researchgate.net The identification of new targets will open up new therapeutic avenues for this versatile chemical scaffold.
Innovative Synthetic Strategies for Scalable Production
The development of efficient and scalable synthetic routes is a critical step in the journey of a drug candidate from the laboratory to the clinic. For this compound and its derivatives, researchers are exploring innovative synthetic strategies to enable their production in large quantities in a cost-effective and environmentally friendly manner.
Traditional synthetic methods for 2,4-diaminopyrimidines can involve multiple steps and require harsh reaction conditions. Modern synthetic approaches focus on the use of novel catalysts and the development of one-pot synthesis procedures to improve efficiency. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been employed for the N-arylation of aminopyrimidines, providing a versatile method for the synthesis of a wide range of derivatives. mdpi.com
Q & A
Q. What are the standard synthetic routes for preparing N2-cyclopropylpyrimidine-2,4-diamine derivatives?
Answer: The synthesis typically involves multi-step reactions:
- Nitration : Introduce nitro groups to the pyrimidine core using nitric acid under controlled conditions (e.g., 0–5°C) to avoid over-nitration .
- Alkylation : Cyclopropyl groups are added via alkylation with cyclopropyl halides (e.g., cyclopropyl bromide) in the presence of a base like sodium hydride .
- Amination : Secondary amines are introduced using nucleophilic substitution with ammonia or protected amines at elevated temperatures (70–90°C) .
Key intermediates are purified via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterized by NMR and LC-MS .
Q. How are structural and purity analyses performed for this compound derivatives?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR (DMSO-d6 or CDCl3) confirms substitution patterns. For example, cyclopropyl protons appear as multiplets near δ 0.5–1.5 ppm .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress (e.g., CHCl3/MeOH 10:1) with Rf values reported for intermediates .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks within ±0.001 Da accuracy) .
Q. What preliminary biological screening assays are used to evaluate these compounds?
Answer:
- Kinase Inhibition Assays : Compounds are screened against receptor tyrosine kinases (e.g., EGFR, VEGFR2) using ATP-competitive ELISA assays .
- Anticancer Activity : MTT assays measure cytotoxicity in cancer cell lines (e.g., IC50 values for breast cancer MCF-7 cells) .
- Antimicrobial Screening : Minimum inhibitory concentration (MIC) tests against Gram-positive bacteria (e.g., S. aureus) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize kinase inhibitory activity?
Answer:
- Substituent Optimization : Replace the cyclopropyl group with bulkier substituents (e.g., naphthylmethyl) to enhance hydrophobic interactions with kinase pockets. For example, compound 10 (naphthylmethyl substitution) showed 10-fold higher potency than the parent compound .
- Electron-Withdrawing Groups : Adding chloro or fluoro substituents to aryl rings improves binding affinity (e.g., compound 9 with 4-chlorophenyl: IC50 = 12 nM vs. EGFR) .
- Metabolic Stability : Cyclopropyl groups reduce oxidative metabolism compared to linear alkyl chains, improving half-life in hepatic microsome assays .
Q. How can contradictory data in biological assays be resolved?
Answer:
- Dose-Response Curves : Replicate assays across multiple concentrations to rule out false positives (e.g., compound 13 showed bell-shaped curves due to off-target effects at high doses) .
- Selectivity Profiling : Use kinase panels (e.g., 100+ kinases) to identify off-target interactions. For example, diaminopyrimidine derivatives may inhibit P2X3 receptors, confounding results .
- Computational Docking : Validate binding modes using molecular dynamics simulations (e.g., Schrödinger Suite) to explain discrepancies between in vitro and cellular activity .
Q. What strategies improve bioavailability in in vivo studies?
Answer:
- Prodrug Design : Mask polar amines with acetyl or phosphate groups to enhance absorption. For example, ester prodrugs of pyrimidine-diamines showed 3× higher plasma AUC in rodent models .
- Nanoparticle Formulation : Encapsulate compounds in PEGylated liposomes to bypass hepatic first-pass metabolism .
- Pharmacokinetic Profiling : Conduct cassette dosing in Sprague-Dawley rats to optimize dosing intervals based on t1/2 and Cmax data .
Q. How are computational methods applied to scaffold optimization?
Answer:
- Free Energy Perturbation (FEP) : Predict ΔΔG values for cyclopropyl vs. cyclobutyl substitutions to prioritize synthetic targets .
- ADMET Prediction : Use QikProp to estimate logP (<3), PSA (<90 Ų), and CYP450 inhibition risks early in design .
- Fragment-Based Design : Merge pyrimidine-diamine cores with macrocyclic fragments (e.g., pyrrolo[2,3-d]pyrimidine) to enhance target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
